![molecular formula C16H25NO3S B4234617 2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide](/img/structure/B4234617.png)
2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions of benzenesulfonyl chloride with amines, alcohols, or other nucleophiles. For instance, a new series of benzenesulfonamides was synthesized from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, highlighting a common approach to synthesizing sulfonamide derivatives through N-sulfonation and subsequent reactions with various halides (Abbasi et al., 2019).
Molecular Structure Analysis
X-ray crystallography is a critical tool for determining the molecular structure of benzenesulfonamide derivatives. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, revealing insights into the molecular dimensions and conformations that are essential for understanding the physical and chemical behavior of these compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides can participate in various chemical reactions, including those involving their sulfonyl and amino groups, leading to a wide range of derivatives with diverse properties. The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrate the versatility of these compounds in forming complex structures with potential applications in photodynamic therapy (Pişkin et al., 2020).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, can be significantly influenced by their molecular structure. Crystallographic studies provide detailed insights into the arrangement and interactions within the solid state, affecting the material's physical properties (Rodrigues et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-11-7-5-6-8-14(11)17-21(18,19)16-10-13(3)12(2)9-15(16)20-4/h9-11,14,17H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJBNSAYUZLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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